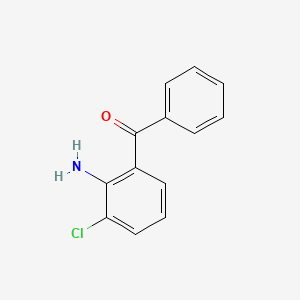

(2-Amino-3-chlorophenyl)(phenyl)methanone

Description

Significance of Aminobenzophenone Scaffolds in Organic and Medicinal Chemistry

The aminobenzophenone scaffold is a cornerstone in synthetic organic and medicinal chemistry due to its structural versatility and prevalence in a wide array of biologically active molecules. nih.gov These compounds serve as crucial intermediates, or synthons, for the construction of various heterocyclic systems that are central to many pharmaceutical agents.

The key attributes of aminobenzophenone scaffolds include:

Synthetic Versatility: They are foundational materials for synthesizing fine chemicals such as quinolines, acridones, quinazolines, and most notably, benzodiazepines. nih.gov A variety of synthetic methodologies, including Friedel–Crafts acylation and palladium-catalyzed reactions, have been developed to create diverse aminobenzophenone derivatives. nih.gov

Pharmacological Importance: The aminobenzophenone core is present in molecules that have demonstrated a wide spectrum of pharmacological activities. Research has highlighted their potential as antimitotic, antitumor, and anti-inflammatory agents. nih.govnih.govnih.gov The introduction of an amino group at the ortho position of the benzophenone (B1666685) ring has been shown to be a critical factor for enhancing growth inhibition in cancer cell lines. nih.gov

The strategic importance of this scaffold is underscored by its role in the development of drugs targeting the central nervous system and in the discovery of novel kinase inhibitors. nih.gov

Overview of Research Trajectories for (2-Amino-3-chlorophenyl)(phenyl)methanone and Related Analogs

While dedicated research on this compound is limited, the study of its isomers and related analogs provides a clear indication of its potential research trajectories. The position of the chlorine atom on the aminobenzophenone ring is known to significantly influence the compound's reactivity and biological activity.

Limited Research on the Title Compound: One of the few direct synthetic applications found in the literature involves the use of 2-amino-3'-chlorobenzophenone as a starting material in a condensation reaction with 3-amino-2-chloropyridine (B31603) to produce a more complex heterocyclic structure. prepchem.com This highlights its utility as a building block for larger, potentially bioactive molecules.

Research on Isomeric Analogs: A substantial body of research exists for the isomeric compound, (2-Amino-5-chlorophenyl)(phenyl)methanone. This analog is a well-established precursor in the synthesis of several widely used benzodiazepine (B76468) drugs. wikipedia.org

| Precursor Compound | Resulting Benzodiazepine Drug |

| (2-Amino-5-chlorophenyl)(phenyl)methanone | Chlordiazepoxide wikipedia.org |

| (2-Amino-5-chlorophenyl)(phenyl)methanone | Prazepam wikipedia.org |

| 2-Amino-2′,5-dichlorobenzophenone | Lorazepam wikipedia.orggoogle.com |

| (2-Amino-5-bromophenyl)(2-chlorophenyl)methanone | Phenazepam nih.gov |

Interactive Data Table: Benzodiazepine Synthesis from Aminobenzophenone Analogs This table illustrates the role of chlorinated aminobenzophenone analogs as key intermediates in the synthesis of major benzodiazepine drugs.

Structure-Activity Relationship (SAR) Studies on Analogs: Research into the structure-activity relationships of various aminobenzophenone derivatives has revealed important trends concerning the influence of halogen substitution on biological efficacy.

Antimitotic Agents: In studies of 3-aminobenzophenones as inhibitors of tubulin polymerization, the replacement of a methoxy (B1213986) group with a chloro group on the B-ring was found to cause a significant decrease in cytotoxic and antitubulin activity in most cases. nih.govfigshare.com This suggests that the electronic and steric properties imparted by the chloro-substituent, and its specific location, are critical determinants of antimitotic potential. nih.gov

Anti-inflammatory Agents: A series of 4-aminobenzophenones were investigated as inhibitors of p38 MAP kinase, a key target in inflammatory pathways. The optimization of an initial lead compound led to the development of potent inhibitors of pro-inflammatory cytokines. One of the most potent compounds identified was (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone, demonstrating that strategic placement of a chlorine atom can significantly enhance anti-inflammatory activity. nih.gov

Antimicrobial and Cytotoxic Activity: Chlorinated benzophenone derivatives isolated from marine-derived fungi have exhibited moderate cytotoxic activities against several human cancer cell lines and antibacterial properties, particularly against Gram-positive bacteria. mdpi.com

The research on these related analogs underscores a general principle in medicinal chemistry: the precise positioning of substituents like chlorine on a core scaffold is a powerful tool for modulating pharmacological activity. drugdesign.org The trajectory for this compound will likely involve its synthesis and evaluation in similar biological assays to determine how the 3-chloro substitution pattern differentiates its properties from those of its more extensively studied isomers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-3-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPSDGBPFXACKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497492 | |

| Record name | (2-Amino-3-chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-66-9 | |

| Record name | (2-Amino-3-chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-chlorobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS3G2YD8QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Amino 3 Chlorophenyl Phenyl Methanone and Its Structural Analogs

De Novo Synthesis Approaches to the Benzophenone (B1666685) Core

The construction of the substituted benzophenone skeleton can be achieved through several distinct pathways, starting from simpler, readily available precursors.

Reduction of Isoxazoles as a Synthetic Route

A notable method for synthesizing 2-aminobenzophenones involves the reductive cleavage of a 2,1-benzisoxazole ring system. This two-step approach begins with the formation of the benzisoxazole intermediate, which is then reduced to yield the target aminobenzophenone.

For instance, 2,1-benzisoxazoles can be prepared through the aromatic nucleophilic substitution of nitrobenzene (B124822) derivatives with phenylacetonitrile (B145931) in the presence of methanolic potassium hydroxide. tubitak.gov.tr The subsequent reduction of the isolated benzisoxazole is commonly achieved using an iron and acetic acid mixture (Fe/CH₃COOH). tubitak.gov.tr This process effectively cleaves the N-O bond of the isoxazole (B147169) ring to generate the amino and carbonyl functionalities of the final product. This method has been applied to the synthesis of 2-amino-5-chlorobenzophenone (B30270), a structural analog of the title compound, using iron powder and muriatic acid. wikipedia.org The use of ultrasonic irradiation in both the formation and reduction steps has been shown to significantly shorten reaction times and improve yields. tubitak.gov.tr

Table 1: Example of Isoxazole Reduction for Aminobenzophenone Synthesis

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 2,1-Benzisoxazole derivatives | Fe powder, Acetic Acid | 2-Aminobenzophenone (B122507) derivatives | tubitak.gov.tr |

| Substituted Isoxazole | Iron powder, Muriatic Acid | 2-Amino-5-chlorobenzophenone | wikipedia.org |

Friedel-Crafts Acylation and Alkylation Strategies

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a primary method for synthesizing benzophenones. asianpubs.org In the context of 2-aminobenzophenones, this typically involves the acylation of a substituted aniline (B41778) or an anthranilic acid derivative. asianpubs.org

A common approach is the direct acylation of an aniline where the para position is blocked, forcing acylation at the ortho position. asianpubs.org For example, the synthesis of various 2-aminobenzophenone derivatives has been successfully achieved by the acylation of para-chloroaniline with different substituted benzoyl chlorides. tandfonline.comtandfonline.com This reaction is generally catalyzed by a Lewis acid, such as anhydrous zinc chloride (ZnCl₂), and is often performed at high temperatures (180–230 °C). tandfonline.com The yields for these one-pot syntheses are reported to be moderate to good. tandfonline.com However, traditional Friedel-Crafts reactions can be limited by vigorous conditions and may not be suitable for electron-poor aromatic systems. researchgate.net

To circumvent issues related to the reactivity of the amino group, it can be protected prior to the Friedel-Crafts reaction. Derivatives of anthranilic acid, where the amino group is protected, can undergo acylation to form the benzophenone core. asianpubs.org

Table 2: Friedel-Crafts Acylation for 2-Aminobenzophenone Synthesis

| Aniline Substrate | Acylating Agent | Catalyst | Key Features | References |

|---|---|---|---|---|

| para-Chloroaniline | Substituted benzoyl chlorides | ZnCl₂ | Solid-state reaction at high temperature (220-230 °C). | tandfonline.comtandfonline.com |

| Anthranilic acid derivatives | Aryl compounds | Lewis Acid | Requires protection of the amino group. | asianpubs.org |

| para-Substituted anilines | Benzoyl chloride | ZnCl₂ | Ortho substitution is directed by the para blocking group. | asianpubs.org |

Multistep Synthetic Pathways from Substituted Anilines

To overcome the challenges of direct Friedel-Crafts acylation on anilines, such as lack of regioselectivity and side reactions, multistep pathways involving protection-acylation-deprotection are frequently employed. asianpubs.orgresearchgate.net This strategy offers greater control and generally provides better yields of the desired ortho-acylated product.

A typical three-step sequence begins with the protection of the amino group of a substituted aniline. researchgate.net Acetylation with acetic anhydride (B1165640) to form an acetanilide (B955) is a common and efficient protection method. researchgate.net The resulting acetanilide is then subjected to benzoylation. This can be achieved using reagents like (trichloromethyl)benzene in the presence of aluminum. asianpubs.orgresearchgate.net The final step is the hydrolysis of the protecting group, typically under acidic conditions (e.g., a mixture of H₂SO₄, CH₃COOH, and H₂O), to release the free amino group and yield the final substituted 2-aminobenzophenone. tandfonline.comresearchgate.net This approach has been described as a convenient and practical procedure for a range of substituted 2-aminobenzophenones. researchgate.net

Reaction Scheme: Multistep Synthesis from Aniline

Protection: Aniline + Acetic Anhydride → Acetanilide

Benzoylation: Acetanilide + (Trichloromethyl)benzene + Al → 2-Acetamidobenzophenone

Deprotection: 2-Acetamidobenzophenone + Acid/Heat → 2-Aminobenzophenone asianpubs.orgresearchgate.net

Functionalization and Derivatization Strategies on the Aminophenyl and Phenyl Moieties

Once the (2-Amino-3-chlorophenyl)(phenyl)methanone core is synthesized, its functional groups can be further modified to create a diverse range of derivatives. The primary sites for these transformations are the amino group and the carbonyl group.

Amine Group Transformations and Acylation Reactions

The nucleophilic amino group is a versatile handle for introducing a variety of substituents and for constructing new ring systems. These transformations are fundamental to the synthesis of benzodiazepines and other heterocyclic compounds from 2-aminobenzophenone precursors. wikipedia.org

Examples of amine group transformations include:

Acylation: The reaction of 2-amino-5-chlorobenzophenone with cyclopropanecarbonyl chloride is a key step in the synthesis of the benzodiazepine (B76468) Prazepam. wikipedia.org

Reaction with Hydroxylamine (B1172632) and Chloroacetyl Chloride: In the synthesis of Chlordiazepoxide, 2-amino-5-chlorobenzophenone is first reacted with hydroxylamine, followed by treatment with chloroacetyl chloride, leading to the formation of a quinazoline-3-oxide intermediate. wikipedia.org

Ring-Closing/Expansion Reactions: Subsequent reaction of these intermediates with amines like methylamine (B109427) can induce ring expansion, transforming a quinazoline (B50416) ring into the seven-membered diazepine (B8756704) ring characteristic of many benzodiazepines. wikipedia.org

Alkylation: While direct N-alkylation of the amino group is possible, transformations often proceed via an amide intermediate. For example, in the final step of Diazepam synthesis, the amide nitrogen of a benzodiazepine precursor is methylated. stackexchange.com The delocalization of the lone pair on the amide nitrogen prevents over-methylation. stackexchange.com

Reaction with other Amines: The amino group can also react with other amino-containing compounds. For instance, 2-amino-3'-chlorobenzophenone has been heated with 3-amino-2-chloropyridine (B31603) to synthesize 2-[(3-Amino-2-pyridinyl)amino]phenylmethanone. prepchem.com

Carbonyl Group Modifications

The carbonyl group of the benzophenone core can undergo various reactions typical of ketones, allowing for the synthesis of a different class of derivatives.

Reduction: The ketone can be reduced to a secondary alcohol (a benzhydrol). In the synthesis of Prazepam, an intermediate is reduced using lithium aluminum hydride (LiAlH₄) to convert the carbonyl group into a hydroxyl group. wikipedia.org

Oxidation: The resulting secondary alcohol can be re-oxidized back to the ketone. Manganese dioxide (MnO₂) is used for this purpose in a later step of the Prazepam synthesis. wikipedia.org

Condensation Reactions: The carbonyl group can react with amine derivatives to form imines or related structures. A prominent example is the reaction of benzophenones with thiosemicarbazide (B42300) to form thiosemicarbazones. mdpi.com This reaction serves as the initial step in the synthesis of benzophenone thiazole (B1198619) derivatives. mdpi.com

Table 3: Summary of Functional Group Modifications

| Functional Group | Reaction Type | Reagent(s) | Resulting Structure/Intermediate | Reference |

|---|---|---|---|---|

| Amino | Acylation | Cyclopropanecarbonyl chloride | Amide | wikipedia.org |

| Amino | Condensation/Acylation | Hydroxylamine, Chloroacetyl chloride | Quinazoline-3-oxide | wikipedia.org |

| Carbonyl | Reduction | Lithium aluminum hydride (LiAlH₄) | Secondary alcohol (Benzhydrol) | wikipedia.org |

| Carbonyl | Condensation | Thiosemicarbazide | Thiosemicarbazone | mdpi.com |

Aromatic Ring Substitutions and Elaborations

The synthesis of substituted 2-aminobenzophenones, including this compound, can be achieved through a multi-step process starting from substituted anilines. This classical approach relies on the principles of aromatic ring substitution and subsequent functional group manipulations.

A common strategy involves a three-step sequence. researchgate.net First, the amino group of a substituted aniline is protected, typically by acetylation with acetic anhydride, to form an acetanilide. researchgate.netasianpubs.org This protection is necessary to prevent side reactions and to direct the subsequent acylation step. The second step is a Friedel-Crafts benzoylation of the acetanilide. researchgate.netasianpubs.org This reaction introduces the benzoyl group onto the aromatic ring. For instance, benzoylation with (trichloromethyl)benzene in the presence of a Lewis acid like aluminum chloride yields the 2-acetamidobenzophenone intermediate. researchgate.netasianpubs.org The final step involves the deprotection of the amino group, usually by acidic or basic hydrolysis, to afford the desired substituted 2-aminobenzophenone in moderate to good yields. researchgate.net

This methodology allows for the introduction of various substituents on the aniline ring, providing access to a range of structural analogs of this compound. The regioselectivity of the Friedel-Crafts acylation is a key factor in this synthesis, often directed by the existing substituents on the aniline ring.

Novel Synthetic Routes via Molecular Rearrangements and Cross-Coupling Reactions

Modern synthetic chemistry has introduced innovative methods for constructing the 2-aminobenzophenone core, moving beyond traditional approaches. These novel routes, including aryne-based rearrangements and palladium-catalyzed cross-couplings, offer greater efficiency and functional group tolerance.

Aryne-Based Molecular Rearrangements from Acyl Hydrazides

A novel and efficient pathway to protected 2-aminobenzophenones involves a two-step process commencing with readily accessible acyl hydrazides. researchgate.net This method utilizes an aryne-based molecular rearrangement. researchgate.net Arynes, highly reactive intermediates, can be generated and trapped in situ to form complex molecular scaffolds. In this synthesis, the acyl hydrazide is transformed into a protected 2-aminobenzophenone through a sequence that is tolerant of a wide variety of functional groups. researchgate.net This transformation proceeds under transition-metal-free conditions, which is a significant advantage in terms of cost and product purity. researchgate.net The utility of this method has been demonstrated by its application in scale-up syntheses. researchgate.net

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. These methods are instrumental in the synthesis and elaboration of complex molecules like this compound and its analogs.

For example, the Sonogashira cross-coupling reaction is a powerful tool for installing arylethynyl groups onto aromatic rings. nih.gov In the synthesis of analogs of 2-aminobenzophenones, a halogenated precursor can be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. nih.gov This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the copper acetylide and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov This method has been used to modify the terminal phenyl ring of related scaffolds, allowing for the synthesis of a library of analogs with diverse electronic and steric properties. nih.gov

Furthermore, palladium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of α-aryl α-amino ketones. nih.govscispace.comrsc.org This transformation involves the direct C-H oxidation of α-aminocarbonyl compounds and subsequent arylation with arylboronic acids. nih.govscispace.com A plausible mechanism involves the initial generation of an arylpalladium intermediate via transmetalation. This intermediate then reacts with an α-imino species, formed by the in situ oxidation of the α-aminocarbonyl starting material, to generate the final product. nih.gov These mild reactions exhibit a broad substrate scope, providing α-aryl α-amino ketones in moderate to excellent yields. nih.govrsc.org

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency of any synthetic route is highly dependent on the careful optimization of reaction conditions. For the synthesis of 2-aminobenzophenones and their derivatives, systematic studies are often conducted to maximize yields and minimize reaction times and side products.

In the synthesis of protected 2-aminobenzophenones from 2-hydrazobenzophenones, a one-pot alkylation-elimination procedure has been developed. nih.govacs.org The initial optimization focused on the base and temperature for the reaction of a 2-hydrazobenzophenone with an alkylating agent like tert-butyl bromoacetate. While sodium hydride (NaH) at 20 °C gave a modest 45% yield, increasing the temperature to 50 °C significantly improved the yield to 67%. nih.govacs.org Further optimization of the base equivalents and the nature of the alkylating agent (e.g., diethyl bromomalonate) led to good to excellent yields (64–82%) across a range of substrates with different electronic properties. nih.govacs.org

The subsequent deprotection step to obtain the final 2-aminobenzophenone also required careful optimization. nih.govacs.org Traditional Brønsted acid conditions (refluxing in 12 M HCl) resulted in complete conversion and an excellent yield of 88%. nih.govacs.org In contrast, basic conditions (aqueous KOH) were less effective. nih.govacs.org A significant improvement was achieved using the Lewis acid aluminum chloride (AlCl₃) in dichloromethane, which led to rapid deprotection (45 minutes) and an exceptional isolated yield of 92%. nih.govacs.org

The following table summarizes the optimization of the deprotection of a protected 2-aminobenzophenone intermediate (compound 3b ) to yield 2-aminobenzophenone (5b ). nih.govacs.org

| Entry | Reagent | Solvent | Temperature (°C) | Conversion of 3b (%) | Yield of 5b (%) |

| 1 | HCl (12 M) | Dioxane | 110 | 100 | 88 |

| 2 | HCl (12 M) | EtOAc | 110 | 100 | 85 |

| 3 | KOH (aq, 1 M) | DMA | 110 | 25 | 13 |

| 4 | KOH (aq, 5 M) | DMA | 110 | 45 | 23 |

| 5 | KOH (aq, 10 M) | DMA | 110 | 60 | 32 |

| 6 | KOH (aq, 10 M) | DMA | 150 | 65 | 34 |

| 7 | KOH (aq, 12 M) | DMA | 150 | 68 | 35 |

| 8 | AlCl₃ | CH₂Cl₂ | 0 | 100 | 92 |

Data sourced from references nih.gov and acs.org. DMA = Dimethylacetamide.

This systematic optimization highlights how the choice of reagents, solvents, and temperature critically influences the outcome of synthetic transformations, enabling the development of highly efficient and practical routes to this compound and its analogs.

Spectroscopic and Crystallographic Investigations of 2 Amino 3 Chlorophenyl Phenyl Methanone and Its Derivatives

Advanced Spectroscopic Characterization

The structural and electronic properties of (2-Amino-3-chlorophenyl)(phenyl)methanone and its derivatives are elucidated through a combination of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, functional groups, and electronic behavior of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of benzophenone (B1666685) derivatives, protons on the aromatic rings typically resonate in the downfield region, generally between 7.0 and 8.0 ppm. For a compound like this compound, the protons of the unsubstituted phenyl ring would exhibit complex splitting patterns due to spin-spin coupling. The protons on the substituted phenyl ring are influenced by both the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl). The amino group tends to shield adjacent protons, causing an upfield shift, while the chloro group has a deshielding effect. The protons of the amino group itself would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) is characteristically found significantly downfield, often in the range of 190-200 ppm for benzophenones. The aromatic carbons will appear in the region of 120-140 ppm. The carbon atom attached to the chlorine (C-Cl) would be expected around 130-135 ppm, while the carbon bearing the amino group (C-NH₂) would be shifted upfield due to the shielding effect of the nitrogen atom. The specific chemical shifts are sensitive to the electronic effects of the substituents on both aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (Phenyl Ring) | 7.2 - 7.8 | Multiplet |

| Aromatic H (Substituted Ring) | 6.8 - 7.5 | Multiplet |

| Amino H (-NH₂) | 4.5 - 6.0 (broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 195 - 200 |

| Aromatic C (Phenyl Ring) | 128 - 138 |

| Aromatic C (Substituted Ring) | 115 - 150 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-NH₂ | 140 - 150 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their vibrational modes.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1630-1680 cm⁻¹ for benzophenones. scihorizon.com The exact frequency is influenced by the electronic effects of the substituents on the aromatic rings. The amino group (-NH₂) gives rise to characteristic stretching vibrations. Typically, a primary amine will show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. analis.com.my The N-H bending vibration is expected to appear around 1600 cm⁻¹.

The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. analis.com.my In the Raman spectrum, the C=O stretch is also a strong and characteristic band. Aromatic ring vibrations often give rise to strong signals in both IR and Raman spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Carbonyl (C=O) | C=O Stretch | 1630 - 1680 |

| Amino (-NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-N | C-N Stretch | 1250 - 1350 |

| C-Cl | C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

Benzophenone and its derivatives typically exhibit two main types of electronic transitions: π → π* and n → π. The π → π transitions are generally more intense and occur at shorter wavelengths, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. The n → π* transitions are less intense and occur at longer wavelengths. They involve the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital.

In this compound, the presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* absorption band to a longer wavelength and an increase in its intensity. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The chloro substituent may also have a slight bathochromic effect. Studies on similar compounds like 2-amino-4-chlorobenzonitrile (B1265954) have shown absorption peaks corresponding to both π → π* and n → π* transitions. analis.com.my

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Orbital Change | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | π → π | 240 - 280 | High |

| n → π | n → π | 320 - 380 | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₃H₁₀ClNO, approximately 231.05 g/mol ). The presence of chlorine would be indicated by an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of benzophenones is often characterized by α-cleavage on either side of the carbonyl group. A common fragmentation pathway involves the loss of the unsubstituted phenyl radical (C₆H₅•) to form a stable acylium ion. Another possibility is the loss of the substituted phenyl radical. The resulting fragment ions provide valuable structural information. For instance, the fragmentation of (2-Chlorophenyl)phenyl-methanone shows a prominent peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and a peak at m/z 139, corresponding to the chlorobenzoyl cation [ClC₆H₄CO]⁺. nih.gov The presence of the amino group in the target molecule will also influence the fragmentation pathways.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Corresponding Fragment Ion |

| 231/233 | [M]⁺ (Molecular Ion) |

| 154 | [M - C₆H₅•]⁺ |

| 126 | [M - ClC₆H₄NH₂•]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate information on bond lengths, bond angles, and molecular conformation.

Determination of Molecular Conformation and Torsion Angles

The conformation of benzophenone and its derivatives is largely defined by the torsion angles of the two phenyl rings with respect to the plane of the central carbonyl group. Due to steric hindrance between the ortho-hydrogens of the two rings, the phenyl rings are typically twisted out of the plane of the carbonyl group.

For this compound, the conformation will be influenced by the substituents on one of the phenyl rings. The amino and chloro groups at the 2- and 3-positions will create a specific steric and electronic environment that dictates the preferred orientation of this ring. Crystal structures of related compounds, such as a Schiff base derivative of 2-amino-5-chlorobenzophenone (B30270), show significant dihedral angles between the phenyl rings. nih.gov In 2-amino-5-nitrophenyl 2-chlorophenyl ketone, the dihedral angle between the two substituted benzoyl groups is reported to be 73.8(6)°. researchgate.net

The torsion angles of interest in this compound would be C(ar)-C(ar)-C(O)-C(ar) and C(ar)-C(O)-C(ar)-C(ar), which describe the twist of each phenyl ring relative to the carbonyl bridge. These angles are crucial for understanding the extent of conjugation between the aromatic systems and the carbonyl group, which in turn affects the electronic properties of the molecule. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen is also a possibility that could influence the conformation, leading to a more planar arrangement of that part of the molecule.

Table 6: Expected Torsion Angles in the Crystal Structure of this compound and Related Derivatives

| Compound | Torsion Angle Description | Reported/Expected Angle (°) | Reference |

| {2-[(3-Bromobenzylidene)amino]-5-chlorophenyl}(phenyl)methanone | Dihedral angle between phenyl rings | 74.24(7) - 76.68(10) | nih.gov |

| 2-Amino-5-nitrophenyl 2-chlorophenyl ketone | Dihedral angle between benzoyl groups | 73.8(6) | researchgate.net |

| This compound (Predicted) | Twist of phenyl ring vs. carbonyl plane | 40 - 60 | - |

| This compound (Predicted) | Twist of substituted phenyl ring vs. carbonyl | 30 - 50 | - |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound and its derivatives is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. While the precise crystal structure of this compound is not publicly available, analysis of closely related compounds provides significant insight into the expected interactions.

In the crystal structure of related Schiff base derivatives, such as {2-[(3-Bromobenzylidene)amino]-5-chlorophenyl}(phenyl)methanone, molecules are observed to form parallel sheets linked by intermolecular C—H···O hydrogen bonds. nih.gov Similarly, studies on other substituted benzophenones reveal the prevalence of weak hydrogen bonds like C–H···O, C–H···F, C–H···π, and halogen bond interactions, which play a crucial role in the supramolecular assembly.

N—H···O hydrogen bonds are also a significant feature in the crystal structures of related amino-benzophenone derivatives. For instance, in 2-Amino-5-chlorobenzophenone, the molecules are linked by N—H⋯O hydrogen bonds, creating a three-dimensional supramolecular architecture. researchgate.net The presence of both an amino group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound strongly suggests that N—H···O hydrogen bonds are a primary feature of its crystal packing.

The table below summarizes the types of intermolecular interactions commonly observed in related benzophenone derivatives, which are anticipated to be present in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| Hydrogen Bonding | N-H (amino group) | O=C (carbonyl group) | N···O distance typically 2.8-3.2 Å |

| C-H (aromatic) | O=C (carbonyl group) | C···O distance typically 3.0-3.5 Å | |

| C-H (aromatic) | Cl (chloro group) | C···Cl distance typically 3.5-3.8 Å | |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Centroid-centroid distance ~3.5-4.0 Å |

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in crystallography and materials science. While no specific polymorphic forms of this compound have been reported in the literature, the potential for polymorphism exists due to the molecule's conformational flexibility.

Studies on other substituted benzophenones have revealed the existence of concomitant dimorphs, which arise from the conformational flexibility around the carbonyl and phenyl groups. This flexibility can lead to different packing arrangements and intermolecular interactions, resulting in distinct crystalline forms with different physical properties.

The presence of the amino and chloro substituents on one of the phenyl rings in this compound can influence the energetic landscape of the solid state, potentially leading to multiple stable or metastable polymorphic forms. Factors such as solvent of crystallization, temperature, and pressure can all play a role in the isolation of different polymorphs. The potential for different hydrogen bonding networks and π-π stacking arrangements could be a driving force for polymorphic behavior in this compound. Further experimental studies would be required to explore and characterize any potential polymorphs of this compound.

Elucidation of Intramolecular Hydrogen Bonding and Conformational Preferences

The conformational preferences of this compound are significantly influenced by the presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen. This interaction is a common feature in 2-aminobenzophenone (B122507) derivatives and plays a crucial role in determining the molecule's geometry.

The formation of an N—H···O intramolecular hydrogen bond creates a six-membered ring, which enhances the planarity of this portion of the molecule. Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can provide evidence for this interaction. In the FT-IR spectrum, the N-H stretching frequency of the amino group involved in the hydrogen bond would be expected to appear at a lower wavenumber compared to a free N-H group. Similarly, in the ¹H NMR spectrum, the proton of the involved N-H group would likely resonate at a downfield chemical shift.

The table below summarizes key conformational features anticipated for this compound based on data from related compounds.

| Feature | Description | Expected Spectroscopic Signature |

| Intramolecular Hydrogen Bond | N-H···O=C interaction forming a pseudo-six-membered ring. | FT-IR: Lower N-H stretching frequency. ¹H NMR: Downfield shift of the N-H proton. |

| Dihedral Angle | The angle between the planes of the 2-amino-3-chlorophenyl ring and the phenyl ring. | Influences the degree of conjugation, which can be observed in the UV-Vis spectrum. |

| Conformational Flexibility | Rotation around the C-C bonds connecting the phenyl rings to the carbonyl group. | Can lead to different conformers in solution, potentially observable by NMR spectroscopy. |

Computational and Theoretical Chemistry Studies on 2 Amino 3 Chlorophenyl Phenyl Methanone

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. analis.com.myresearchgate.net DFT methods are widely used to determine optimized geometries, electronic properties, and spectroscopic signatures of organic compounds. nih.gov The B3LYP functional is a common choice for such calculations, often paired with basis sets like 6-311G(d,p) to achieve reliable results. analis.com.mynih.gov

Geometry Optimization and Energetic Analysis

A fundamental step in computational analysis is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. ripublication.com This process yields the most stable three-dimensional structure and provides key data on bond lengths, bond angles, and dihedral angles.

For a molecule like (2-Amino-3-chlorophenyl)(phenyl)methanone, DFT calculations would reveal the precise spatial orientation of the amino and chloro substituents on one phenyl ring and its rotational relationship with the second phenyl ring and the central ketone group. The presence of an intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen is a potential feature that would significantly influence the molecular geometry and stability. Energetic analysis provides the total electronic energy of the optimized structure, which is crucial for comparing the stability of different conformers and for calculating reaction energies.

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) Note: This table is a hypothetical representation of typical data obtained from DFT calculations for similar aromatic ketones and is not based on published results for this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.25 |

| C-Cl | ~1.75 | |

| C-N | ~1.38 | |

| Bond Angle (°) | C-C(O)-C | ~118 |

| Cl-C-C | ~120 | |

| Dihedral Angle (°) | Phenyl Ring 1 - Phenyl Ring 2 | ~70-80 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govmalayajournal.org A small energy gap generally implies high chemical reactivity and low kinetic stability. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino-substituted phenyl ring, while the LUMO may be distributed across the carbonyl group and the phenyl rings. DFT calculations provide precise energy values for these orbitals and map their spatial distribution.

Table 2: Representative Frontier Molecular Orbital Data Note: This table presents typical values for related compounds to illustrate the output of FMO analysis and does not represent specific published data for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.0 to -6.5 |

| LUMO Energy (ELUMO) | -2.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Prediction and Simulation of Spectroscopic Signatures (e.g., IR, UV-Vis)

DFT calculations are highly effective in predicting vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra. researchgate.net Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies corresponding to different molecular motions. These calculated frequencies can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations, such as the C=O stretch of the ketone, the N-H stretches of the amine, and the C-Cl stretch. analis.com.my

Similarly, Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra by calculating the electronic transition energies and oscillator strengths. researchgate.net This analysis helps identify the nature of electronic transitions, such as π → π* and n → π*, which are characteristic of the aromatic rings and the carbonyl group, respectively. analis.com.my

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different conformations and their relative stabilities in various environments (e.g., in a solvent). For a molecule with multiple rotatable bonds like this compound, MD could be used to study the flexibility of the phenyl rings and the amino group, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating reaction pathways. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy structures that connect reactants to products. DFT calculations can determine the geometry and energy of these transition states, providing the activation energy barrier for a reaction. This information is critical for understanding reaction kinetics and mechanisms at a molecular level. For this compound, this approach could be used to study its synthesis reactions or its potential metabolic pathways.

Computational Assessment of Molecular Reactivity Descriptors

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of "global reactivity descriptors" that quantify various aspects of a molecule's reactivity. These descriptors are derived from the energies of the frontier orbitals and provide a conceptual framework for understanding chemical behavior.

Table 3: Key Molecular Reactivity Descriptors Note: The formulas and interpretations are standard in computational chemistry. The example values are illustrative for this class of compounds.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Electronegativity (χ) | χ = -μ | Power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

These descriptors collectively provide a detailed picture of the electronic character and potential reactivity of this compound, guiding further experimental work in materials science or medicinal chemistry.

Prediction of Non-linear Optical Properties and Charge Transfer Interactions

Extensive literature searches did not yield specific computational or theoretical studies focused on the non-linear optical (NLO) properties and charge transfer interactions of the compound this compound. While research exists on the computational analysis of related benzophenone (B1666685) derivatives, no dedicated studies with detailed findings or data tables for the specified molecule were found.

Computational chemistry is a vital tool for predicting the NLO properties of organic molecules. These studies often employ Density Functional Theory (DFT) to calculate key parameters that indicate a compound's potential for NLO applications. Important calculated metrics include:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): A key indicator of a molecule's second-order NLO activity.

Second-order Hyperpolarizability (γ): Relates to third-order NLO phenomena.

The magnitude of these properties is closely linked to the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by light, which is a fundamental mechanism for NLO response in many organic materials.

Charge transfer interactions within a molecule are also elucidated using computational methods. Key aspects of these analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy difference between them (the HOMO-LUMO gap) provides insights into the molecule's chemical reactivity, stability, and electronic transition properties. A smaller HOMO-LUMO gap is often associated with easier charge transfer and potentially enhanced NLO properties.

Natural Bond Orbital (NBO) Analysis: This method is used to study intramolecular interactions, such as hyperconjugation and hydrogen bonding. It provides a detailed picture of the electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs, quantifying the stabilization energies associated with these charge transfer interactions.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other species.

While the principles of these computational studies are well-established for various organic compounds, including other substituted benzophenones, specific data tables and detailed research findings for this compound are not available in the reviewed scientific literature. Therefore, a quantitative analysis of its NLO properties and charge transfer interactions cannot be provided at this time.

Chemical Reactivity and Transformation Chemistry of 2 Amino 3 Chlorophenyl Phenyl Methanone

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic positioning of the amino and benzoyl groups in (2-Amino-3-chlorophenyl)(phenyl)methanone facilitates intramolecular cyclization reactions to form a variety of fused heterocyclic compounds. These reactions are fundamental to the synthesis of several classes of pharmacologically important molecules.

This compound is a key starting material for the synthesis of benzodiazepines, a class of psychoactive drugs. The formation of the seven-membered diazepine (B8756704) ring is typically achieved through condensation with an amino acid or its derivative.

A notable example is the reaction of 2-amino-3-chlorobenzophenone with glycine (B1666218) ethyl ester hydrochloride. When heated in pyridine (B92270) with a catalytic amount of piperidine, this reaction yields 9-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one. google.com The reaction proceeds through an initial formation of an amide bond between the amino group of the benzophenone (B1666685) and the carboxyl group of the glycine ester, followed by an intramolecular cyclization.

While many literature examples focus on the 5-chloro isomer (2-amino-5-chlorobenzophenone) for the synthesis of well-known benzodiazepines like prazepam, lorazepam, and chlordiazepoxide, the underlying chemical principles of cyclization with reagents like amino acids or their derivatives are applicable to the 3-chloro isomer as well. wikipedia.org For instance, the synthesis of chlordiazepoxide from 2-amino-5-chlorobenzophenone (B30270) involves initial reaction with hydroxylamine (B1172632), followed by treatment with chloroacetyl chloride and subsequent reaction with methylamine (B109427) to induce ring expansion and form the benzodiazepine (B76468) ring system. wikipedia.org A similar synthetic strategy could theoretically be applied to the 3-chloro analogue.

Table 1: Synthesis of Benzodiazepine Derivatives from Aminobenzophenones

| Starting Material | Reagents | Product | Reference |

| 2-Amino-3-chlorobenzophenone | Glycine ethyl ester hydrochloride, Pyridine, Piperidine | 9-Chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one | google.com |

| 2-Amino-5-chlorobenzophenone | 1. Hydroxylamine2. Chloroacetyl chloride3. Methylamine | Chlordiazepoxide | wikipedia.org |

The 2-aminobenzophenone (B122507) scaffold is also a versatile precursor for other fused heterocyclic systems, including quinazolines, acridines, and indazoles.

Quinazolines: The synthesis of quinazolines from 2-aminobenzophenones can be achieved through various methods. One common approach involves the reaction with a source of a one-carbon unit, such as formamide (B127407) or an orthoester, which condenses with the amino group and the ketonic carbon to form the pyrimidine (B1678525) ring of the quinazoline (B50416) system. organic-chemistry.org Another method involves the reaction of the 2-aminobenzophenone with urea (B33335) to yield 4-phenylquinazolin-2-one derivatives. uin-malang.ac.id While specific examples with the 3-chloro isomer are not abundant in the literature, the general reactivity pattern of 2-aminobenzophenones suggests its applicability in these transformations. For instance, a study on the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one utilized a multi-step process starting from anthranilic acid, demonstrating a pathway to related quinazoline structures. wikipedia.org

Acridines: Acridines can be synthesized from 2-aminobenzophenones through oxidative cyclization. The Bernthsen acridine (B1665455) synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid like zinc chloride, provides a general route to 9-substituted acridines. youtube.comnih.gov A variation of this involves the intramolecular cyclization of 2-aminobenzophenones. For example, the oxidation of 2-aminobenzophenones with lead(IV) oxide can lead to the formation of acridone (B373769) derivatives. uin-malang.ac.id

Indazoles: 2-Aminobenzophenones can be converted to indazoles through reactions that involve the formation of a new nitrogen-nitrogen bond. One such method is the Davis-Beirut reaction, which involves the reaction of an o-nitrobenzaldehyde derivative with a primary amine. nih.govresearchgate.net While not a direct transformation of the aminobenzophenone, related structures can be accessed. A more direct approach involves the reaction of 2-aminobenzophenones with hydroxylamine derivatives, which can lead to the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring. youtube.com

Condensation Reactions with Carbonyl Compounds to Form Schiff Bases

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

While specific examples of Schiff base formation with this compound are not extensively documented, the general reactivity of anilines with carbonyl compounds is a well-established transformation. For example, the reaction of 3-(benzylideneamino)-2-phenyl quinazolin-4(3H)-ones is synthesized from the corresponding 3-amino-2-phenyl-3H-quinazoline-4-one and various carbonyl compounds, showcasing the formation of a Schiff base from a related heterocyclic amine. asianpubs.org The resulting Schiff bases from this compound would be of interest as ligands for metal complexes and as intermediates for the synthesis of other organic compounds.

Palladium-Catalyzed Transformations and Other Coupling Reactions

The chloro-substituent on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Common palladium-catalyzed reactions applicable to aryl chlorides include the Suzuki, Heck, and Sonogashira couplings, as well as amination reactions. rsc.orgwikipedia.orgcmu.edu

Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Reaction: The Heck reaction would enable the coupling of the aryl chloride with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction would involve the coupling with a terminal alkyne to produce an arylalkyne. cmu.edu

Buchwald-Hartwig Amination: This reaction would allow for the coupling with an amine to form a diarylamine or an alkylarylamine. google.com

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of reactions involving this compound is primarily influenced by the directing effects of the substituents on the aromatic rings. The amino group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. The chloro group is a deactivating group but is also ortho-, para-directing. The benzoyl group is a deactivating group and is meta-directing. The interplay of these directing effects will determine the position of substitution in reactions such as halogenation, nitration, or Friedel-Crafts reactions. For instance, in electrophilic substitution on the aniline (B41778) ring, the position para to the amino group (and meta to the chloro and benzoyl groups) would be expected to be the most activated.

Stereoselectivity becomes a factor in reactions that create new chiral centers. For example, in the reduction of the ketone to a secondary alcohol, the use of a chiral reducing agent could lead to the formation of one enantiomer in excess. Similarly, in certain cyclization reactions, the formation of new stereocenters could be influenced by the reaction conditions or the use of chiral catalysts. However, without specific documented reactions that generate stereocenters from this compound, a detailed discussion of stereoselectivity remains speculative.

Oxidation and Reduction Reactions (of related compounds)

The functional groups of this compound and related compounds are susceptible to both oxidation and reduction.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent can influence the selectivity, especially if other reducible groups are present. For instance, in the synthesis of prazepam from the related 2-amino-5-chlorobenzophenone, a lithium aluminum hydride reduction of an amide intermediate to an amine is a key step. wikipedia.org Catalytic hydrogenation can also be employed to reduce the ketone. Furthermore, the nitro group in related nitrobenzophenones can be reduced to an amino group, a common synthetic strategy for preparing aminobenzophenones. For example, 2-amino-5-chlorobenzophenone can be synthesized by the reduction of the corresponding isoxazole (B147169) with iron powder. ucl.ac.uk

Oxidation: The amino group of 2-aminobenzophenones can be susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of nitroso, nitro, or azoxy compounds, or can promote oxidative coupling reactions to form larger, more complex structures. For example, the oxidation of 2-aminophenol, a related compound, can be catalyzed by copper(II) complexes to form 2-aminophenoxazine-3-one.

Nucleophilic Substitution Reactions (of related compounds)

While direct nucleophilic aromatic substitution (SNAr) to replace the chlorine atom on the phenyl ring of this compound is not extensively documented in readily available literature, the compound and its structural isomers, such as 2-amino-5-chlorobenzophenone, are key precursors in the synthesis of various heterocyclic compounds, most notably the 1,4-benzodiazepines. wum.edu.pl These syntheses prominently feature a series of reactions driven by nucleophilic attack, primarily involving the reactivity of the 2-amino group.

The chemical transformations of these aminobenzophenones are centered on the nucleophilicity of the aniline nitrogen. The amino group readily participates in nucleophilic acyl substitution reactions and subsequently enables intramolecular cyclization pathways to form complex fused-ring systems.

Acylation of the 2-Amino Group

A foundational step in the synthesis of many benzodiazepines is the acylation of the 2-amino group. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the aminobenzophenone acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. A frequently used reagent for this purpose is chloroacetyl chloride.

For instance, 2-amino-5-chlorobenzophenone is treated with chloroacetyl chloride in a suitable solvent like toluene (B28343) to yield 2-chloroacetamido-5-chlorobenzophenone. actascientific.com This transformation is crucial as it introduces a reactive electrophilic site (the carbon bearing the chlorine in the acetamido group) necessary for the subsequent cyclization step. actascientific.com

Intramolecular Cyclization Reactions

The resulting 2-(chloroacetamido)benzophenone is a versatile intermediate that can be cyclized to form the seven-membered diazepine ring. This is typically achieved by reaction with a source of ammonia (B1221849), such as hexamine (hexamethylenetetramine) in a protic solvent like methanol, often in the presence of an ammonium (B1175870) salt like ammonium chloride. actascientific.com The reaction proceeds via an initial nucleophilic attack by ammonia (generated in situ) on the alkyl chloride, followed by an intramolecular condensation between the newly formed primary amine and the benzophenone's carbonyl group to yield the 1,4-benzodiazepine-2-one core structure.

Condensation with Amino Acid Esters

An alternative pathway to benzodiazepines involves a direct condensation reaction between a 2-aminobenzophenone and an α-amino acid or its ester. google.com In this approach, the amino group of the amino acid ester acts as the nucleophile, attacking the carbonyl carbon of the benzophenone to form an imine, followed by an intramolecular nucleophilic attack by the aminobenzophenone's nitrogen onto the ester's carbonyl group, leading to cyclization. A documented example involves the reaction of 2-amino-3-chlorobenzophenone with glycine ethyl ester hydrochloride in pyridine, which upon heating, yields 9-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one. google.com

The following table summarizes key nucleophilic substitution reactions involving aminobenzophenones that are pivotal in the synthesis of pharmaceutically significant compounds.

| Starting Material | Reagent(s) / Nucleophile | Product | Reaction Type | Significance |

|---|---|---|---|---|

| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | 2-Chloroacetamido-5-chlorobenzophenone | Nucleophilic Acyl Substitution | Key intermediate for Nordiazepam synthesis actascientific.com |

| 2-Chloroacetamido-5-chlorobenzophenone | Hexamine, Ammonium chloride, Methanol/Water | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam) | Intramolecular Nucleophilic Substitution / Cyclization | Synthesis of a major Diazepam metabolite and precursor actascientific.com |

| 2-Amino-3-chlorobenzophenone | Glycine ethyl ester hydrochloride, Pyridine | 9-Chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one | Condensation / Intramolecular Nucleophilic Substitution | Direct synthesis of a benzodiazepine derivative google.com |

Strategic Applications of 2 Amino 3 Chlorophenyl Phenyl Methanone As a Chemical Building Block

Role as a Key Intermediate in Complex Organic Syntheses

The 2-aminobenzophenone (B122507) core is a cornerstone in synthetic organic chemistry, renowned for its role as a primary intermediate in the construction of fused heterocyclic systems. (2-Amino-3-chlorophenyl)(phenyl)methanone, as a specific derivative, provides a pathway to chlorinated analogues of these important scaffolds. The presence of both a nucleophilic amine and an adjacent ketone group within the same molecule allows for a variety of intramolecular cyclization and condensation reactions, leading to the formation of seven-membered rings like benzodiazepines, and six-membered rings such as quinazolines, quinazolinones, and acridones.

While its isomer, 2-amino-5-chlorobenzophenone (B30270), is more famously cited as the starting material for several blockbuster benzodiazepine (B76468) drugs, the 3-chloro isomer is a crucial building block for creating structural diversity and exploring alternative substitution patterns. The synthetic routes to these scaffolds are well-established and often involve a two-step process: first, acylation or modification of the amino group, followed by a cyclization reaction. For instance, reaction with an amino acid derivative followed by heating can induce cyclization to form the diazepine (B8756704) ring. Similarly, condensation with aldehydes or other single-carbon sources can lead to the formation of quinazolines.

The table below summarizes the key heterocyclic scaffolds that can be synthesized from the 2-aminobenzophenone core structure.

| Heterocyclic Scaffold | General Synthetic Approach | Resulting Class of Compounds |

| 1,4-Benzodiazepines | Reaction with an α-amino acid or α-haloacetyl chloride followed by cyclization. | Anxiolytics, anticonvulsants, muscle relaxants. |

| Quinazolines | Condensation with a source of carbon and nitrogen, such as benzylamines or amidine hydrochlorides, often under oxidative conditions. | Biologically active compounds with diverse therapeutic potential. |

| Quinazolinones | Reaction with reagents like isatoic anhydride (B1165640) or condensation with N-acylanthranilic acids. | Sedatives, hypnotics, and compounds with anti-inflammatory effects. |

| Acridones | Intramolecular cyclization, typically via Ullmann condensation or related coupling reactions. | Fluorescent materials, dyes, and pharmaceutical intermediates. |

Development of Structure-Activity Relationships (SAR) for Chemical Scaffolds

The development of structure-activity relationships (SAR) is a critical process in medicinal chemistry aimed at understanding how the chemical structure of a compound influences its biological activity. By systematically modifying a chemical scaffold and observing the resulting changes in efficacy, potency, and selectivity, researchers can design more effective therapeutic agents. This compound serves as an excellent starting point for such studies, as it allows for the introduction of a specific substitution pattern onto the final heterocyclic products.

A key area where this is evident is in the study of 2,3-benzodiazepine analogues, which are known to be noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Excessive stimulation of AMPA receptors is implicated in various neurological disorders, making antagonists valuable therapeutic candidates.

A study directly comparing the functional consequences of placing an electron-withdrawing chlorine atom at the meta (3-position) versus the ortho (2-position) of the phenyl ring of a 2,3-benzodiazepine derivative provided significant SAR insights. pnas.org The results demonstrated that the precise location of the substituent has a profound impact on the compound's ability to inhibit the receptor, affecting both its potency and its influence on receptor kinetics like desensitization. pnas.org

The table below, based on findings from studies on AMPA receptor antagonists, illustrates key SAR points. pnas.org

| Structural Modification | Observation | Implication for SAR |

| Chlorine at meta-position | Significant inhibition of AMPA receptors. | An electron-withdrawing group at the meta-position is favorable for antagonist activity. |

| Chlorine at ortho-position | Decreased inhibitory potency compared to the meta-substituted analogue. | The ortho-position is less favorable, possibly due to steric hindrance or suboptimal electronic interactions within the receptor's binding site. |

| Removal of 4'-amino group | Activity is retained when an electron-withdrawing group (like Cl) is present at the meta-position. | The previously held belief that the 4'-amino group was essential for activity is not absolute; its effect can be compensated for by other substitutions. |

| Effect on Desensitization | The meta-chloro analogue significantly affected the desensitization rate of the AMPA receptors. | The substituent's position can modulate the kinetic properties of the receptor, not just block its activation. |

These findings underscore how a building block like this compound can be used to generate specific isomers that are crucial for dissecting complex SAR, ultimately guiding the design of more potent and selective drug candidates.

The nature and position of substituents on a chemical building block dictate its reactivity and, consequently, the range of structures that can be synthesized from it. In this compound, the chlorine atom at the 3-position exerts a significant electronic influence on the molecule's reactivity.

As a halogen, chlorine is an electron-withdrawing group via the inductive effect (-I effect). This effect has two primary consequences for the key functional groups:

Decreased Nucleophilicity of the Amino Group: The electron-withdrawing chlorine atom pulls electron density away from the benzene (B151609) ring, which in turn reduces the electron density on the nitrogen atom of the 2-amino group. This makes the amine less nucleophilic compared to its unsubstituted counterpart, (2-aminophenyl)(phenyl)methanone. This can affect the reaction rates of acylation or alkylation steps that typically precede cyclization.

Increased Electrophilicity of the Carbonyl Carbon: The same inductive effect makes the carbonyl carbon of the ketone more electron-deficient and thus more electrophilic. This can facilitate intramolecular cyclization reactions where the (modified) amino group attacks the carbonyl carbon to form a new ring.

These substituent-driven effects can be strategically leveraged. While a less nucleophilic amine might require slightly harsher conditions for initial derivatization, the more electrophilic carbonyl can promote the subsequent, often rate-determining, cyclization step. The yield and selectivity of intramolecular cyclizations can be dependent on the electronic nature of substituents on the aromatic ring. nih.gov For example, the presence of an electron-withdrawing group can favor certain cyclization pathways over others, enhancing the versatility of the scaffold by allowing chemists to direct the synthesis towards a desired heterocyclic product. Studies on the reactivity of benzoquinone derivatives have similarly shown that chlorine substitution leads to a more reactive compound towards nucleophiles due to these inductive effects. nih.gov

The principles of modern ligand design focus on optimizing the interactions between a small molecule and its biological target, such as a receptor or enzyme. This involves tailoring the ligand's structure to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) and minimize unfavorable ones (e.g., steric clashes). This compound provides a scaffold that can be elaborated into ligands where the position of the chlorine atom plays a crucial role in these interactions.

Revisiting the study of 2,3-benzodiazepine analogues as AMPA receptor antagonists, molecular modeling and binding mode analysis revealed the precise nature of these interactions. pnas.org The analysis showed that:

π-π Interactions: The phenyl ring of the benzodiazepine core often engages in π-π stacking with aromatic amino acid residues (like phenylalanine) in the receptor's binding pocket.

Hydrogen Bonding: The core benzodiazepine structure can form hydrogen bonds with specific residues (like asparagine).

Van der Waals and Hydrophobic Interactions: The substituted phenyl ring makes numerous van der Waals contacts with hydrophobic residues in the binding site.

The study predicted that moving the chlorine from the ortho to the meta position alters the orientation of the chlorophenyl ring within the binding pocket. While the meta-chloro derivative (4a) maintains a key π-π interaction with a phenylalanine residue (PHE623), the ortho-chloro derivative (4b) loses this crucial interaction. pnas.org This loss is thought to be a primary reason for its decreased potency. This example perfectly illustrates a core principle of ligand design: even a minor positional change of a substituent can dramatically alter the binding mode and affinity by disrupting a key intermolecular interaction. Therefore, using a specifically substituted building block is not just a matter of convenience but a deliberate design choice to probe or optimize target interactions.

Design of Chemical Probes and Tools for Mechanistic Investigations

Chemical probes are powerful tools used to study biological systems. By incorporating specific functional groups—such as photoaffinity labels, fluorescent tags, or biotin—onto a biologically active scaffold, researchers can identify binding partners, visualize receptor locations, and elucidate mechanistic pathways. Scaffolds derived from this compound are well-suited for conversion into such probes.

While specific probes derived from the 3-chloro isomer are not widely documented, the broader benzodiazepine class has been successfully modified for these purposes. A prime example is the use of Flunitrazepam, a potent benzodiazepine, as a photoaffinity label for the benzodiazepine receptor. pnas.orgnih.gov Upon irradiation with UV light, Flunitrazepam forms a covalent bond with its receptor, allowing for its identification and characterization. nih.gov Similarly, benzodiazepine derivatives have been designed with photolabile benzophenone (B1666685) moieties to serve as photoaffinity probes for other targets, such as the cholecystokinin (B1591339) receptor. cityu.edu.hk These probes have been instrumental in mapping the ligand-binding domains of these receptors.

This compound serves as a gateway to creating analogous chemical probes with a unique substitution pattern. A synthetic chemist could:

Synthesize a 3'-chloro-benzodiazepine analogue.

Incorporate a photolabile group (like a diazirine or an additional benzophenone) or a clickable tag (like an alkyne or azide) into the structure.

Use the resulting probe in photoaffinity labeling or click chemistry experiments to identify and study its cellular targets.

The development of such tools is essential for validating drug targets and understanding the molecular mechanisms that underpin the therapeutic effects of the parent compounds.

Exploration of Novel Material Science Applications (e.g., Dyes, Pigments, Non-linear Optical Devices)

Beyond pharmaceuticals, the heterocyclic scaffolds synthesized from this compound possess electronic and photophysical properties that make them attractive for applications in material science. The extended π-conjugated systems found in acridones and quinazolinones are often associated with luminescence, making them candidates for use in advanced materials.

Organic Light-Emitting Diodes (OLEDs): Acridone (B373769) derivatives are being extensively investigated as host materials and emitters in OLEDs. They are characterized by high thermal stability and bipolar carrier-transporting properties, which are essential for efficient device performance. researchgate.net Specifically, acridone-based materials have been used to create highly efficient green and blue OLEDs, some of which exhibit thermally activated delayed fluorescence (TADF), a mechanism that enhances device efficiency. researchgate.netresearchgate.net The strategic design of acridone derivatives allows for the tuning of their emission wavelengths and quantum efficiencies. researchgate.net

Non-linear Optical (NLO) Materials: Materials with high third-order NLO susceptibility are in demand for applications in optical switching and communications. The donor-π-acceptor (D-π-A) structures often found in acridone and quinazolinone derivatives can give rise to significant NLO properties. Research has shown that extending the π-conjugation of the acridone core, for instance by introducing acetylene (B1199291) bridges, can greatly enhance the third-order NLO response. nih.gov Similarly, quinazolinone derivatives have been synthesized and shown to be promising candidates for future NLO applications.

Fluorescent Dyes and Probes: The inherent fluorescence of the acridone scaffold has been harnessed to create fluorescent dyes for biological imaging. For example, an acridone-based dye was developed for specifically staining and tracking lipid droplets within cancer cells, demonstrating its potential in medical diagnostics.

The table below highlights some of the material science applications for scaffolds derived from 2-aminobenzophenones.

| Scaffold | Material Application | Key Property |

| Acridone | Organic Light-Emitting Diodes (OLEDs) | High thermal stability, bipolar transport, thermally activated delayed fluorescence (TADF). researchgate.netresearchgate.net |

| Acridone | Third-Order Non-linear Optics (NLO) | Large second-order hyperpolarizability (γ) due to extended π-conjugation. nih.gov |

| Acridone | Fluorescent Dyes / Biological Imaging | High fluorescence quantum yield, specificity for cellular organelles (e.g., lipid droplets). |

| Quinazolinone | Third-Order Non-linear Optics (NLO) | Good NLO response in push-pull (D-π-A) structures. |

By using this compound, material scientists can create chlorinated versions of these functional materials, potentially tuning their electronic properties, solubility, and intermolecular packing to optimize performance.

Q & A